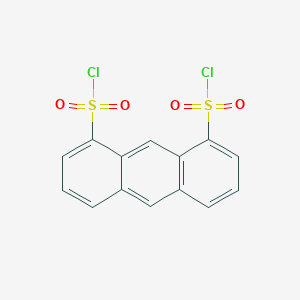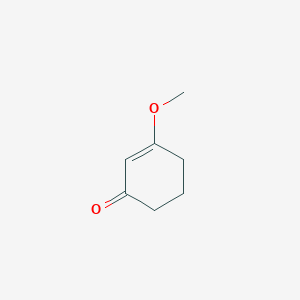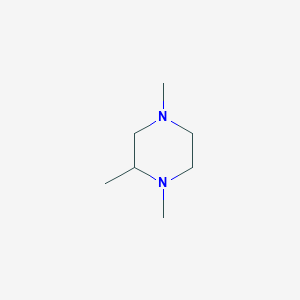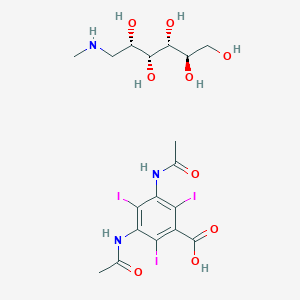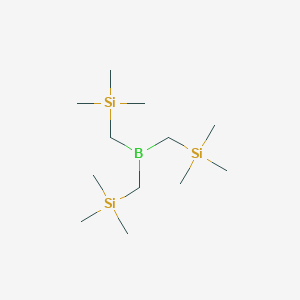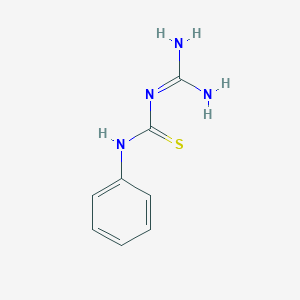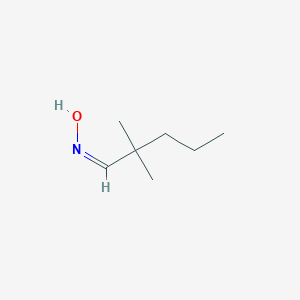
2,2-Dimethylvaleraldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylvaleraldehyde oxime is an organic compound with the molecular formula C7H15NO. It is derived from 2,2-Dimethylpentanal, a branched aldehyde, by the formation of an oxime group. Oximes are characterized by the presence of a C=N-OH functional group, which is formed by the reaction of aldehydes or ketones with hydroxylamine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethylvaleraldehyde oxime can be synthesized through the reaction of 2,2-Dimethylpentanal with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a crystalline solid. The general reaction is as follows: [ \text{2,2-Dimethylpentanal} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the aldehyde and hydroxylamine are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired oxime.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylvaleraldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can react with the oxime under basic conditions.
Major Products Formed
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylvaleraldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of other nitrogen-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism by which 2,2-Dimethylvaleraldehyde oxime exerts its effects involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the oxime can undergo nucleophilic attack, leading to the formation of various derivatives that can interact with biological targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the oxime functional group.
2,2-Dimethylpentanal: The parent aldehyde from which the oxime is derived.
2,2-Dimethylpentanamine: The amine derivative obtained by the reduction of the oxime.
Uniqueness
2,2-Dimethylvaleraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential applications compared to its parent aldehyde and other derivatives. The oxime group allows for the formation of stable complexes with metals and can participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
16519-70-3 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6- |
Clave InChI |
LNLOTMFTGPRANI-VURMDHGXSA-N |
SMILES |
CCCC(C)(C)C=NO |
SMILES isomérico |
CCCC(C)(C)/C=N\O |
SMILES canónico |
CCCC(C)(C)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


